

Savolitinib's Mechanism of Action in MET-Amplified Cancers: A Technical Guide

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Compound of Interest

Compound Name: Savolitinib

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This technical guide provides an in-depth exploration of the mechanism of action of **savolitinib**, a potent and highly selective MET tyrosine kinase inhibitor, with a specific focus on its activity in cancers characterized by MET gene amplification. It is intended for researchers, scientists, and professionals in the field of drug development.

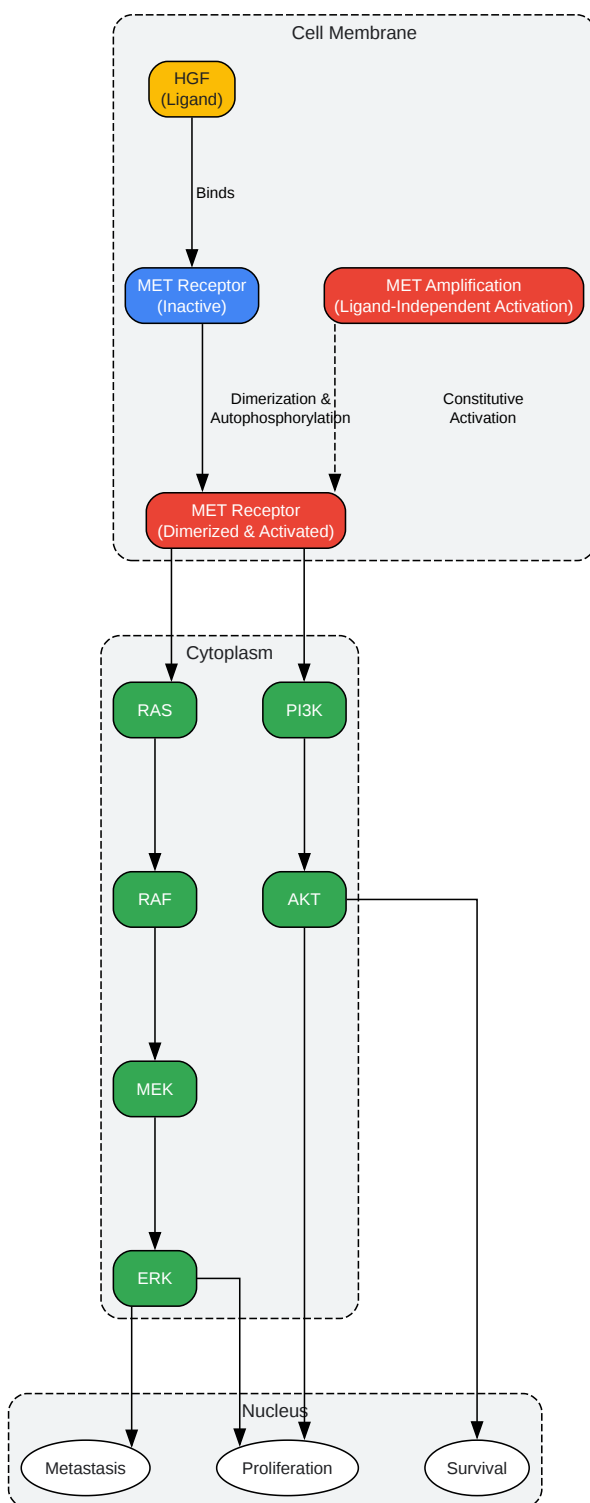
The Role of the HGF/MET Signaling Pathway in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on chromosome 7, encodes the c-MET protein, a receptor tyrosine kinase essential for embryonic development and wound healing.[1] Its only known ligand is the Hepatocyte Growth Factor (HGF).[2] Under normal physiological conditions, HGF binding induces MET receptor dimerization and autophosphorylation, activating downstream signaling cascades.[3] These pathways, primarily the PI3K/AKT and MAPK/ERK pathways, regulate crucial cellular processes like proliferation, survival, migration, and angiogenesis.[2][3]

In oncology, aberrant activation of the HGF/MET pathway is a key driver of tumor development and progression.[1] One of the primary mechanisms of this dysregulation is MET gene amplification, where cancer cells contain extra copies of the MET gene.[4] This leads to an overexpression of the MET receptor on the cell surface, resulting in ligand-independent, constitutive kinase activity.[5][6] This unchecked signaling promotes uncontrolled cell growth, survival, and metastasis, and is associated with a poor prognosis in various cancers, including

non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma (PRCC).

[5][7]



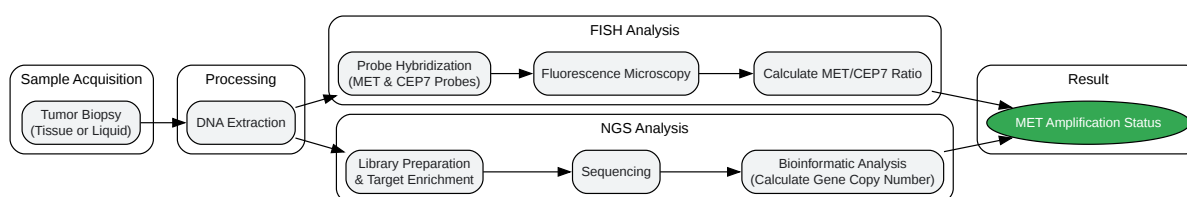
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Diagram 1. The HGF/MET Signaling Pathway in MET-Amplified Cancer.

Savolitinib: A Selective MET Tyrosine Kinase Inhibitor

Savolitinib (also known as AZD6094, HMPL-504, or volitinib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[3][8] It is classified as a Type I MET TKI, functioning as an ATP-competitive inhibitor.[7]

Savolitinib selectively binds to the ATP-binding pocket within the catalytic kinase domain of the MET receptor.[3][9] This competitive binding prevents ATP from accessing the site, thereby blocking the receptor's kinase activity and inhibiting its autophosphorylation.[3][9] By preventing this critical activation step, **savolitinib** effectively abrogates the entire downstream signaling cascade, including the PI3K/AKT and MAPK/ERK pathways.[3][9] The ultimate result is the inhibition of tumor cell proliferation, an increase in apoptosis (programmed cell death), and a reduction in the invasive potential of MET-driven cancer cells.[3]

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